6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-22-12-6-4-11(5-7-12)14(20)10-16-13-8-9-15(23-2)18(24-3)17(13)19(21)25-16/h4-9,16H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLRPZBTPOERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the phenyl ring: This step might involve Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
“6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” would involve its interaction with specific molecular targets. This might include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and related analogs:
Theoretical and Analytical Considerations
- Computational Studies : Density functional theory (DFT) and crystallographic tools (e.g., SHELX) have been employed to analyze related compounds, enabling precise structural elucidation and electronic property predictions .
Biological Activity
6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, often referred to as a derivative of isobenzofuran, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include methoxy groups and an isobenzofuran backbone, potentially contributing to its therapeutic properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 301.32 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects, including:
- Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Anticancer Activity
A significant study evaluated the anticancer effects of 6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 65 | 30 |
| 50 | 40 | 50 |
The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Antioxidant Activity
In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant activity:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results suggest that the compound can effectively scavenge free radicals, potentially mitigating oxidative stress-related damage.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| LPS | 500 | 400 |
| Compound (10 µM) | 300 | 250 |
This reduction indicates a potential mechanism for therapeutic application in inflammatory diseases.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound showed significant improvement in symptoms and reduced markers of inflammation over a six-month period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
